molecular formula C7H4ClIN2 B1589023 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 869335-73-9

4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1589023
M. Wt: 278.48 g/mol
InChI Key: IDEYYMSXMIFGMV-UHFFFAOYSA-N
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Description

4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine, also known as CIP, is a heterocyclic compound with a unique structure and is used in various scientific research applications. CIP is a versatile compound with a variety of uses, including synthesis of new compounds, as a catalyst in organic synthesis, and as a pharmaceutical intermediate. CIP has a wide range of applications in organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Efficient Synthesis and Derivative Formation

4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine serves as a versatile building block in the synthesis of various derivatives. Figueroa‐Pérez et al. (2006) demonstrated the utility of related pyrrolopyridines for synthesizing 4-substituted 7-azaindole derivatives, highlighting the reactivity of these compounds in nucleophilic displacement reactions (Figueroa‐Pérez et al., 2006).

Structural and Topological Analysis

The structural and electronic properties of similar compounds have been thoroughly investigated. Hazra et al. (2012) conducted an experimental charge density distribution analysis of 4-chloro-1H-pyrrolo[2,3-b]pyridine, revealing insights into its bonding scheme and intermolecular interactions (Hazra et al., 2012).

Synthesis of Heterocycle-Based Molecules

Pyrrolopyridines, including those similar to 4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine, have been used in the synthesis of new heterocycle-based molecules. Murthy et al. (2017) synthesized and characterized a compound through reduction reactions and studied its reactivity, highlighting the potential for creating novel molecules (Murthy et al., 2017).

Synthesis Techniques and Reactions

Herbert and Wibberley (1969) explored various synthesis routes for 1H-pyrrolo[2,3-b]pyridines and studied their reactions with electrophiles. Their work provides foundational knowledge on synthesizing and manipulating pyrrolopyridine derivatives, which could be applied to 4-chloro-3-iodo derivatives (Herbert & Wibberley, 1969).

Halogenation and Molecular Transformations

The halogenation of thieno[2,3-b]pyridine and its transformation into various derivatives, as studied by Klemm et al. (1974), could provide insights into the reactivity and modification possibilities for 4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine (Klemm et al., 1974).

Applications in Antibacterial Agents

The synthesis of pyrrolopyridines and their potential as antibacterial agents have been explored. Abdel-Mohsen and Geies (2008) synthesized 1H-pyrrolo[2,3-b]pyridine derivatives, some of which were screened for antibacterial properties, suggesting potential medical applications for compounds in this class (Abdel-Mohsen & Geies, 2008).

Electrophilic Substitution Studies

The study of electrophilic substitutions in pyridines, like the work done by Mongin et al. (1998), provides insights into the chemical reactivity of pyrrolopyridines, which could extend to the study of 4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine (Mongin et al., 1998).

Study of Nitrogen-Embedded Small Molecule Semiconductors

The research by Zhou et al. (2019) on nitrogen-embedded small molecules, including pyrrolopyridines, focused on their electrochemical, self-assembly, and carrier transport properties, which could be relevant for electronic applications (Zhou et al., 2019).

Fluorination Techniques

The synthesis of fluorinated pyrrolopyridines, as demonstrated by Thibault et al. (2003), can provide methods applicable for introducing fluorine into 4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine derivatives (Thibault et al., 2003).

Functionalization and Agrochemical Applications

Minakata et al. (1992) investigated the functionalization of 1H-pyrrolo[2,3-b]pyridine, leading to compounds with potential applications in agrochemicals and functional materials, which could be relevant for 4-chloro-3-iodo derivatives (Minakata et al., 1992).

Coupling Reactions in Pyrrolopyridines

Lavecchia et al. (2004) described the synthesis of 1H-pyrazolo[3,4-b]pyridines and their efficient coupling reactions, which might be applicable to the synthesis and modification of 4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine (Lavecchia et al., 2004).

Crystal Structure Analysis

Selig et al. (2009) analyzed the crystal structure of a pyrrolopyridine derivative, providing valuable information on molecular interactions and stability, potentially applicable to 4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine (Selig et al., 2009).

Synthesis of Pyrrolopyrimidines

The synthesis of pyrrolopyrimidines by Tumkevičius and Masevičius (2007) might offer techniques for synthesizing and modifying 4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine derivatives, broadening the scope of potential applications (Tumkevičius & Masevičius, 2007).

Pyrrolopyrimidine Nucleosides Synthesis

The work of Seela et al. (1989) in synthesizing pyrrolo[2,3-b]pyridine 2′-deoxynucleosides could provide insights into the use of pyrrolopyridines in nucleoside synthesis, relevant for pharmaceutical research (Seela et al., 1989).

properties

IUPAC Name

4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEYYMSXMIFGMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Cl)C(=CN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468450
Record name 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine

CAS RN

869335-73-9
Record name 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

250 g (1.64 mol) of 4-chloro-1H-pyrrolo[2,3-b]pyridine were initially charged together with 328 g (5.85 mol) of pulverulent KOH in 3000 ml of DMF and cooled to 0° C. A solution of 416 g (1.64 mol) of iodine in 3000 ml of DMF was added dropwise with cooling to this suspension and, on completion of addition, the suspension was stirred at 0° C. for a further 4 h. On completion of the reaction, the mixture was added to ice-water with stirring, and the solid formed was filtered off with suction and subsequently dried under high vacuum. A total of 403 g (1.45 mol, 88%) of 4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine were isolated as a colourless solid.
Quantity
250 g
Type
reactant
Reaction Step One
Name
Quantity
328 g
Type
reactant
Reaction Step One
Name
Quantity
3000 mL
Type
solvent
Reaction Step One
Quantity
416 g
Type
reactant
Reaction Step Two
Name
Quantity
3000 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
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Reactant of Route 6
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Citations

For This Compound
2
Citations
N Yang, W Song, X Liu, S Ban, T Liao… - … Crystals and Liquid …, 2023 - Taylor & Francis
3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine, a useful organic building block, was obtained via a four-step reaction and the structure was determined using FT-IR, 1 H NMR, 13 C NMR, and …
Number of citations: 0 www.tandfonline.com
N Bata, A Chaikuad, NA Bakas… - Journal of medicinal …, 2021 - ACS Publications
Serine/threonine-protein kinases 3 and 4 (STK3 and STK4, respectively) are key components of the Hippo signaling pathway, which regulates cell proliferation and death and provides …
Number of citations: 12 pubs.acs.org

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